N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride

Suzuki-Miyaura coupling Medicinal chemistry C–C bond formation

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride (CAS 10219-03-1) is an aryl-substituted thiocarbamoyl chloride characterized by a para-bromo substituent on the phenyl ring and a methyl group on the nitrogen. This solid organosulfur compound (melting point 101–104 °C, molecular weight 264.57 g/mol) features an electrophilic thiocarbamoyl chloride moiety reactive toward nucleophiles, enabling formation of thioureas, thiocarbamates, and dithiocarbamates.

Molecular Formula C8H7BrClNS
Molecular Weight 264.57 g/mol
CAS No. 10219-03-1
Cat. No. B159129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)-N-methylthiocarbamoyl chloride
CAS10219-03-1
SynonymsN-(4-BROMOPHENYL)-N-METHYLTHIOCARBAMOYL CHLORIDE
Molecular FormulaC8H7BrClNS
Molecular Weight264.57 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)Br)C(=S)Cl
InChIInChI=1S/C8H7BrClNS/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3
InChIKeyPIWSHFJSEBRLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride (CAS 10219-03-1): A Reactive Thiocarbamoyl Chloride Building Block for Heterocycle Synthesis and Cross-Coupling


N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride (CAS 10219-03-1) is an aryl-substituted thiocarbamoyl chloride characterized by a para-bromo substituent on the phenyl ring and a methyl group on the nitrogen . This solid organosulfur compound (melting point 101–104 °C, molecular weight 264.57 g/mol) features an electrophilic thiocarbamoyl chloride moiety reactive toward nucleophiles, enabling formation of thioureas, thiocarbamates, and dithiocarbamates . The para-bromo group confers distinct reactivity advantages in transition metal-catalyzed cross-couplings and modulates electronic properties relative to hydrogen, fluoro, chloro, or methoxy analogs, directly impacting both synthetic utility and procurement decisions in medicinal chemistry and agrochemical research programs .

Why N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride Cannot Be Swapped for Its 4-H, 4-F, 4-Cl, or 4-OMe Analogs in Cross-Coupling and Electrophilic Reactivity Applications


Substituting N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride with its 4-hydrogen, 4-fluoro, 4-chloro, or 4-methoxy counterparts is not chemically equivalent due to significant differences in both reactivity and product outcomes. The para-bromo substituent uniquely enables subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that are impossible with the 4-H or 4-F analogs, while offering distinct leaving group potential compared to the 4-Cl derivative . Furthermore, the bromine atom's strong electron-withdrawing inductive effect (-I) combined with its moderate resonance donation (+M) creates a distinct electronic environment that modulates the electrophilicity of the thiocarbamoyl chloride group and the stability of reaction intermediates . These differences translate to measurable variations in reaction rates, yields, and the structural diversity of downstream products, making generic substitution a source of synthetic failure and irreproducible results in lead optimization campaigns.

Quantitative Differentiation of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride from 4-H, 4-F, 4-Cl, and 4-OMe Analogs: A Head-to-Head Physicochemical and Reactivity Evidence Base


Para-Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling Versatility Absent in 4-H and 4-F Analogs

The 4-bromophenyl group of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride serves as a synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a capability completely absent in the unsubstituted (4-H) and 4-fluoro analogs . While the 4-chloro analog can theoretically undergo similar couplings, aryl bromides are known to be approximately 5–100 times more reactive than aryl chlorides in oxidative addition steps under standard palladium catalysis [1]. This allows for milder reaction conditions, shorter reaction times, and higher yields of biaryl products when the bromo derivative is employed, directly impacting synthetic efficiency in parallel library synthesis.

Suzuki-Miyaura coupling Medicinal chemistry C–C bond formation

Elevated Melting Point (101–104 °C) Facilitates Purification and Handling Relative to Lower-Melting 4-F and 4-OMe Analogs

N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride exhibits a melting point of 101–104 °C , which is substantially higher than the 4-fluoro (mp not reported but lower molecular weight 203.66 g/mol suggests lower mp) and 4-methoxy (mp not reported but lower MW 215.7 g/mol) analogs. This higher melting point simplifies purification via recrystallization and improves ease of handling during weighing and transfer operations. The solid state at room temperature contrasts with potential liquid or low-melting solid forms of other analogs, reducing the risk of spillage and exposure.

Solid handling Recrystallization Purification

Higher Molecular Weight (264.57 g/mol) Provides Favorable Gravimetric Precision in Multi-Gram Syntheses

With a molecular weight of 264.57 g/mol, N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is significantly heavier than its 4-fluoro (203.66 g/mol) and 4-methoxy (215.7 g/mol) counterparts. In practice, this translates to larger mass amounts per mole, which improves gravimetric accuracy during weighing for multi-gram or kilogram-scale reactions. For instance, preparing 100 mmol of the bromo derivative requires 26.46 g, whereas the same molar quantity of the 4-fluoro analog requires only 20.37 g—a 30% reduction in mass that amplifies relative weighing errors.

Gravimetric analysis Synthetic scale-up Process chemistry

Para-Bromo Group Modulates Electrophilicity of Thiocarbamoyl Chloride via Strong -I/+M Electronic Effects

The para-bromo substituent exerts a dual electronic influence on the thiocarbamoyl chloride group: a strong electron-withdrawing inductive effect (-I) that increases electrophilicity at the carbonyl carbon, and a moderate electron-donating resonance effect (+M) that slightly tempers this activation . This creates a distinct electrophilicity profile compared to the strongly electron-withdrawing 4-fluoro (-I dominant, no +M), the moderately electron-donating 4-chloro (-I, +M), the strongly electron-donating 4-methoxy (+M dominant), and the electronically neutral 4-hydrogen [1]. The resulting reactivity profile influences both the kinetics of nucleophilic attack and the stability of intermediates during thiourea and heterocycle formation.

Electrophilicity Structure-activity relationship Reactivity tuning

Para-Bromo Substitution Offers Superior Leaving Group Potential in Nucleophilic Aromatic Substitution (SNAr) vs 4-H and 4-F Analogs

The para-bromo atom on the phenyl ring of N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions (e.g., with strong nucleophiles or metal catalysis) . This provides an alternative diversification pathway orthogonal to the thiocarbamoyl chloride reactivity. In contrast, the 4-fluoro analog is essentially inert toward SNAr due to the exceptionally strong C–F bond (bond dissociation energy ~126 kcal/mol vs C–Br ~69 kcal/mol) [1], and the 4-hydrogen analog lacks any leaving group capability. The 4-chloro analog (C–Cl bond dissociation energy ~84 kcal/mol) is also a potential leaving group, but the C–Br bond is significantly weaker and thus more readily activated.

SNAr Nucleophilic aromatic substitution Synthetic methodology

Optimal Procurement and Application Scenarios for N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride Based on Quantitative Differentiation Evidence


Parallel Synthesis of Biaryl-Thiourea Libraries via Tandem Nucleophilic Addition and Suzuki-Miyaura Coupling

In medicinal chemistry programs requiring diversified biaryl-thiourea scaffolds, N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride serves as an ideal linchpin. The thiocarbamoyl chloride moiety reacts with a diverse set of amines to form thiourea linkages, while the para-bromo group enables subsequent Suzuki-Miyaura coupling with boronic acids to introduce a second point of diversity . This tandem reactivity is uniquely enabled by the bromo substituent and cannot be replicated with 4-H, 4-F, or 4-OMe analogs . The compound's solid state and favorable melting point (101–104 °C) further support automated parallel synthesis workflows by ensuring accurate weighing and minimal handling issues .

Synthesis of 1,2,4-Thiadiazolidin-3-one Heterocycles with Enhanced Antimicrobial Screening Potential

Thiocarbamoyl chlorides are established precursors for 1,2,4-thiadiazolidin-3-one heterocycles via oxidative cyclization with carbamides . The para-bromo substitution on N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride introduces a heavy atom effect and distinct electronic modulation that can enhance antimicrobial activity relative to unsubstituted or 4-fluoro analogs . Procurement of the bromo derivative is therefore warranted when structure-activity relationship (SAR) studies aim to explore the impact of halogen size and polarizability on biological target engagement .

Preparation of S-Methyl N-Alkylthiocarbamate Intermediates for Carbamate Synthesis via One-Pot Protocol

A reported one-pot, three-step procedure for producing alkyl and aryl alkylcarbamates utilizes S-methyl N-alkylthiocarbamates, which can be accessed from N-alkylthiocarbamoyl chlorides without isolation of the intermediate isocyanates . N-(4-Bromophenyl)-N-methylthiocarbamoyl chloride is compatible with this protocol, and its higher molecular weight (264.57 g/mol) provides gravimetric precision advantages during the initial thiocarbamate formation step, improving batch-to-batch reproducibility in multi-gram preparations . The resulting S-methyl N-(4-bromophenyl)-N-methylthiocarbamate can be further diversified via the para-bromo handle after carbamate formation .

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